molecular formula C4H5BrO2 B8772701 5-Bromodihydrofuran-2(3H)-one CAS No. 94386-29-5

5-Bromodihydrofuran-2(3H)-one

Cat. No.: B8772701
CAS No.: 94386-29-5
M. Wt: 164.99 g/mol
InChI Key: SRXYQTZEGZGPCA-UHFFFAOYSA-N
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Description

5-Bromodihydrofuran-2(3H)-one is a brominated derivative of dihydrofuran-2(3H)-one, featuring a bromine substituent at the C-5 position of the five-membered lactone ring. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the reactivity of the bromine atom. Its synthesis, as described by Van Zee and Dragojlovic, involves the bromination of vinylacetic acid in dichloromethane using bromine in a PTFE-sealed tube, yielding the product via a vigorous reaction .

Properties

CAS No.

94386-29-5

Molecular Formula

C4H5BrO2

Molecular Weight

164.99 g/mol

IUPAC Name

5-bromooxolan-2-one

InChI

InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7-3/h3H,1-2H2

InChI Key

SRXYQTZEGZGPCA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Brominated Dihydrofuranone Derivatives

3-Bromo-5-ethyldihydrofuran-2(3H)-one
  • Structure : Bromine at C-3 and an ethyl group at C-3.
  • Synthesis: Bromination of dihydrofuran-2(3H)-one followed by nucleophilic substitution with thiophenol to yield 5-ethyl-3-(phenylthio)dihydrofuran-2(3H)-one in high yields .
  • Reactivity : The C-3 bromine facilitates nucleophilic attack, enabling functionalization at this position.
5-Bromo-3-hydroxy-2-benzofuran-1(3H)-one
  • Structure : Fused benzene ring with bromine at C-5 and hydroxyl at C-3.

Comparison :

Feature 5-Bromodihydrofuran-2(3H)-one 3-Bromo-5-ethyl derivative 5-Bromo-3-hydroxybenzofuranone
Bromine Position C-5 C-3 C-5 (benzofuran system)
Key Functional Groups None Ethyl (C-5), Thioether Hydroxyl (C-3)
Reactivity C-5 bromine as leaving group C-3 bromine for substitution Limited substitution due to fused ring
Applications Intermediate in synthesis Thioether formation Potential pharmaceutical uses

Aryl-Substituted Furanones

5-(4-Bromophenyl)-3-(R-phenylamino)methylidenefuran-2(3H)-one
  • Structure: 4-Bromophenyl group at C-5 and a substituted aminomethylidene group at C-3.
  • Synthesis : Three-component reaction involving 5-arylfuran-2(3H)-one, triethyl orthoformate, and heterocyclic amines .
3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one
  • Structure: Bromophenyl at C-3 and hydroxyanilino at C-4.
  • Crystallography : Single-crystal X-ray data (R factor = 0.041) confirm planar geometry, critical for molecular docking studies .

Comparison :

Feature This compound 5-(4-Bromophenyl) derivative 3-(4-Bromophenyl) derivative
Substituent Position C-5 bromine C-5 bromophenyl C-3 bromophenyl
Electronic Effects Electron-withdrawing bromine Extended conjugation with aryl Dual electronic effects (bromine + hydroxyanilino)
Synthetic Utility Simple substitution reactions Multicomponent reactions Tailored for crystallography studies

Hydroxy- and Alkyl-Substituted Analogs

5-Hydroxybenzofuran-2(3H)-one
  • Structure : Hydroxyl group at C-5 on a benzofuran system.
  • Properties : Enhanced solubility in polar solvents due to hydrogen bonding .
(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one
  • Structure : Chiral hydroxymethyl group at C-5.
  • Applications : Chirality makes it valuable in enantioselective synthesis .

Comparison :

Feature This compound 5-Hydroxybenzofuranone (S)-5-(Hydroxymethyl) derivative
Functional Group Bromine Hydroxyl Hydroxymethyl (chiral)
Reactivity Electrophilic substitution Acid-base reactions Oxidation or protection strategies
Biological Relevance Limited Antioxidant potential Enzyme substrate analogs

Key Research Findings

Synthetic Versatility : this compound’s C-5 bromine enables efficient substitution reactions, distinguishing it from C-3 brominated analogs like 3-bromo-5-ethyldihydrofuran-2(3H)-one, which prioritize functionalization at C-3 .

Steric and Electronic Effects : Aryl-substituted derivatives (e.g., 5-(4-bromophenyl)) exhibit enhanced stability and extended conjugation, making them suitable for drug discovery .

Structural Complexity: Fused-ring systems (e.g., benzofuranones) and chiral centers (e.g., hydroxymethyl derivatives) expand applications in materials science and asymmetric synthesis .

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